molecular formula C18H23BrN2O4 B10756220 4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid

4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid

Cat. No.: B10756220
M. Wt: 411.3 g/mol
InChI Key: JSVSGWHGYIDZFX-TXEJJXNPSA-N
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Description

4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid is an organic compound belonging to the class of 1-benzoylpiperidines. This compound is characterized by a piperidine ring substituted at the 1-position with a benzoyl group. It is a small molecule with a molecular formula of C18H23BrN2O4 and a molecular weight of 411.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted analogs .

Scientific Research Applications

4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid lies in its specific structural features, such as the combination of the piperidine ring, benzoyl group, and oxobutanoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H23BrN2O4

Molecular Weight

411.3 g/mol

IUPAC Name

4-[4-bromo-2-[(3R,5S)-3,5-dimethylpiperidine-1-carbonyl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C18H23BrN2O4/c1-11-7-12(2)10-21(9-11)18(25)14-8-13(19)3-4-15(14)20-16(22)5-6-17(23)24/h3-4,8,11-12H,5-7,9-10H2,1-2H3,(H,20,22)(H,23,24)/t11-,12+

InChI Key

JSVSGWHGYIDZFX-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)C

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)C

Origin of Product

United States

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